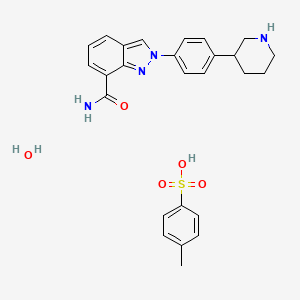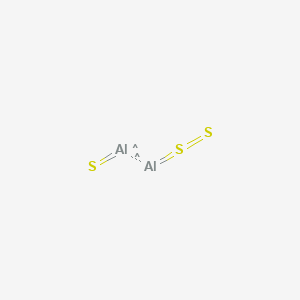
CID 140648285
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminumsulfide, also known as dialuminium trisulfide, is a chemical compound with the formula Al₂S₃. This compound is typically a gray solid and is known for its interesting structural chemistry, existing in several crystalline forms. It is sensitive to moisture, hydrolyzing to hydrated aluminum oxides/hydroxides when exposed to the atmosphere .
Preparation Methods
Aluminumsulfide can be prepared through the direct reaction of aluminum metal and sulfur. This reaction is highly exothermic and can be represented by the equation: [ 2Al + 3S \rightarrow Al_2S_3 ] Due to the exothermic nature of the reaction, it is not necessary to heat the entire mixture . Another method involves using lead sulfide as a reactant: [ 2Al + 3PbS \rightarrow Al_2S_3 + 3Pb ] This method helps in controlling the reaction more effectively .
Chemical Reactions Analysis
Aluminumsulfide undergoes several types of chemical reactions:
Hydrolysis: When exposed to moisture, it hydrolyzes to form aluminum hydroxide and hydrogen sulfide[ Al_2S_3 + 6H_2O \rightarrow 2Al(OH)_3 + 3H_2S ]
Reaction with Hydrochloric Acid: It reacts with hydrochloric acid to form aluminum chloride and hydrogen sulfide[ Al_2S_3 + 6HCl \rightarrow 2AlCl_3 + 3H_2S ] These reactions highlight its reactivity with water and acids, forming hydrogen sulfide as a major product.
Scientific Research Applications
Aluminumsulfide has several applications in scientific research and industry:
Energy Storage: It is used in the manufacturing of cathodes for lithium-sulfur solid-state batteries.
Organic Synthesis: It serves as a precursor or catalyst in the synthesis of sulfur-containing compounds.
Water Treatment: It is utilized for removing phosphates and heavy metals from wastewater.
Electronics: Thin films of aluminumsulfide are used in photonics and microelectronics applications.
Mechanism of Action
The mechanism of action of aluminumsulfide involves its reactivity with moisture and acids. When exposed to moisture, it hydrolyzes to form aluminum hydroxide and hydrogen sulfide. This reaction can begin when the sulfide is exposed to the atmosphere . The hydrolysis reaction generates gaseous hydrogen sulfide, which can be toxic and requires careful handling.
Comparison with Similar Compounds
Aluminumsulfide can be compared with other similar compounds such as aluminum selenide (Al₂Se₃) and aluminum telluride (Al₂Te₃). These compounds share similar structural chemistry but differ in their reactivity and applications. For instance, aluminum selenide and aluminum telluride are used in different semiconductor applications due to their unique electronic properties .
Properties
Molecular Formula |
Al2S3 |
|---|---|
Molecular Weight |
150.2 g/mol |
InChI |
InChI=1S/2Al.S2.S/c;;1-2; |
InChI Key |
VCXPTAHFWKMRAZ-UHFFFAOYSA-N |
Canonical SMILES |
[Al]=S.[Al]=S=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


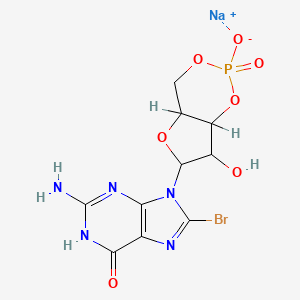

![2-(Diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13390910.png)
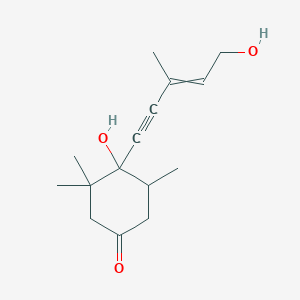
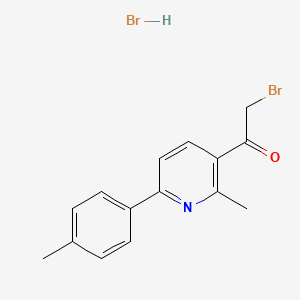
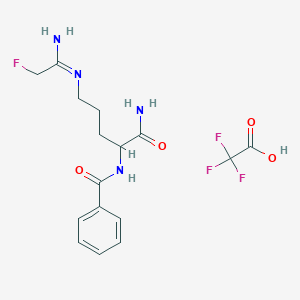
![(S)-[2-(6-Chloro-7-methyl-2-benzimidazolyl)-2-methyl-1-pyrrolidinyl][5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone](/img/structure/B13390928.png)
![[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)
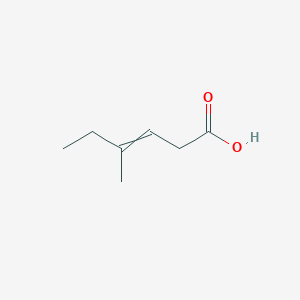
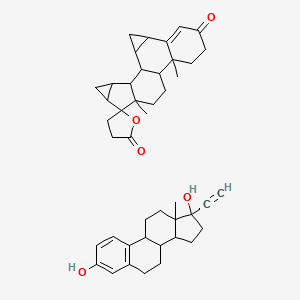
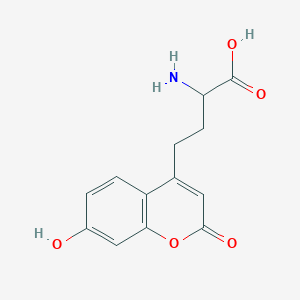

![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13390970.png)
